molecular formula C24H23N3OS B2543279 N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide CAS No. 869870-62-2

N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide

Cat. No.: B2543279
CAS No.: 869870-62-2
M. Wt: 401.53
InChI Key: YNDPMYMIZOSONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide: is a complex organic compound that features a thiazole ring, a cyanocyclopentyl group, and a phenyl group

Mechanism of Action

Target of Action

The primary target of N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide is the insect ryanodine receptor (RyR). The RyR is a promising target for the development of novel insecticides .

Mode of Action

This compound: interacts with its target, the RyR, by binding to it. This interaction results in changes to the receptor that can lead to the death of the insect .

Biochemical Pathways

The biochemical pathway affected by This compound involves the RyR. When the compound binds to the RyR, it disrupts the normal functioning of the receptor, leading to downstream effects that can result in the death of the insect .

Result of Action

The molecular and cellular effects of This compound’s action involve the disruption of the normal functioning of the RyR. This disruption can lead to the death of the insect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyanocyclopentyl Group: This step involves the nucleophilic substitution reaction where a cyanocyclopentyl halide reacts with a suitable nucleophile.

    Coupling with the Thiazole Ring: The final step involves coupling the cyanocyclopentyl group with the thiazole ring through an amide bond formation, typically using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanocyclopentyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting thiazole-containing enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide
  • N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-oxazol-4-yl]acetamide

Uniqueness

N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide is unique due to the presence of both a thiazole ring and a cyanocyclopentyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-17-9-11-18(12-10-17)22-20(26-23(29-22)19-7-3-2-4-8-19)15-21(28)27-24(16-25)13-5-6-14-24/h2-4,7-12H,5-6,13-15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDPMYMIZOSONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)CC(=O)NC4(CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.